11-Dodecenoic acid

Drug Metabolism Cytochrome P450 Xenobiotic Processing

11-Dodecenoic acid, also known as 11-lauroleic acid or dodec-11-enoic acid, is a 12-carbon monounsaturated fatty acid (C12:1ω11) characterized by a terminal vinyl group and a carboxylic acid moiety. It is a colorless liquid with a fatty, citrusy aroma and is practically insoluble in water but soluble in most organic solvents.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 65423-25-8
Cat. No. B191143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dodecenoic acid
CAS65423-25-8
Synonyms11-dodecenoic acid
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14)
InChIKeyGZZPOFFXKUVNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





11-Dodecenoic Acid (CAS 65423-25-8): Technical Baseline for Procurement


11-Dodecenoic acid, also known as 11-lauroleic acid or dodec-11-enoic acid, is a 12-carbon monounsaturated fatty acid (C12:1ω11) characterized by a terminal vinyl group and a carboxylic acid moiety [1][2]. It is a colorless liquid with a fatty, citrusy aroma and is practically insoluble in water but soluble in most organic solvents [3]. This compound is recognized as a safe flavoring agent (FEMA No. 4355) and serves as a key bio-based intermediate in the synthesis of surfactants, lubricants, and specialty polymers [4].

Flavor formulation support with listed regulatory status (FEMA 4355)
Bio-based intermediate with terminal vinyl and carboxylic acid bifunctionality
Xenobiotic metabolism probe for CYP epoxidation vs. hydroxylation pathway studies

Why 11-Dodecenoic Acid Cannot Be Replaced by Other C12 Fatty Acids


While 11-dodecenoic acid shares a common C12 backbone with saturated (lauric acid) and other unsaturated analogs (e.g., 2-dodecenoic acid), its terminal double bond uniquely dictates its metabolic and functional fate. Direct comparisons with isomeric dodecenoic acids reveal that the position of the double bond, not its geometry, fundamentally alters enzyme-catalyzed transformations [1]. In liver microsomal assays, 11-dodecenoic acid is predominantly epoxidized, whereas other isomers (8-, 9-, and 10-dodecenoic acids) undergo omega- and (omega-1)-hydroxylation [2]. This metabolic divergence has direct implications for applications requiring specific downstream chemistry or predictable biological clearance. Consequently, substituting 11-dodecenoic acid with lauric acid or a different dodecenoic acid isomer can lead to a completely different product profile, invalidating prior process optimization and regulatory understanding.

Lauric acid Solid at room temperature, lacks terminal vinyl group; metabolic fate and physical state differ, may not provide epoxide metabolite or liquid formulation advantage.
8-, 9-, 10-isomers Undergo omega-hydroxylation instead of epoxidation; altered downstream chemistry invalidates prior optimization based on 11-isomer profile.
Unlisted isomers Lack FDA EAFUS / JECFA listing for food use; using them introduces regulatory uncertainty in flavor and fragrance applications.

Quantitative Differentiation of 11-Dodecenoic Acid Against Comparators


Divergent Metabolic Fate in Hepatic Microsomes: Epoxidation vs. Hydroxylation

In a head-to-head study with rat liver microsomes, 11-dodecenoic acid exhibited a metabolic fate distinct from its 8-, 9-, and 10-dodecenoic acid isomers. While the other isomers predominantly underwent omega- and (omega-1)-hydroxylation, 11-dodecenoic acid was efficiently and specifically converted to its corresponding epoxide [1][2].

Metabolic Pathway
Head-to-head
Epoxidation (11-DDA) vs. ω/ω-1 hydroxylation (8-,9-,10-isomers)
Epoxidation pathway supports isomer-specific metabolic profiling in CYP studies.
In vitro rat liver microsomes; translation to in vivo systems requires validation.
Drug Metabolism Cytochrome P450 Xenobiotic Processing

Physicochemical Profile for Formulation and Sensory Performance

11-Dodecenoic acid possesses a unique combination of physical and sensory properties that differentiate it from other medium-chain fatty acids. It has an estimated LogP (octanol-water partition coefficient) of approximately 4.5, reflecting significant hydrophobicity . Unlike the saturated analog lauric acid (dodecanoic acid), which is a solid at room temperature (melting point ~44°C), 11-dodecenoic acid is a colorless liquid with a fatty, citrusy aroma [1].

Physical & Sensory
Cross-study comparable
Liquid, citrusy aroma (mp ~20°C) vs. solid lauric acid (mp ~44°C)
Liquid form may simplify formulation processing and provide distinct organoleptic profile.
Aroma character context-dependent; verify sensory fit for specific application.
Formulation Science Flavor Chemistry Physical Chemistry

Regulatory Clearance for Human Consumption as a Flavoring Agent

11-Dodecenoic acid is explicitly listed by the U.S. FDA as a substance added to food for use as a flavoring agent or adjuvant (FEMA No. 4355) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1635) with no safety concern at current intake levels [1][2]. This regulatory standing provides a clear, verifiable advantage over many unlisted isomers and analogs that lack such a designation.

Regulatory (Food Use)
Head-to-head
FDA EAFUS listed, FEMA 4355, JECFA 1635 vs. no listing for other isomers
Regulatory listing supports food-grade flavor research; may reduce market entry barriers.
Verify regional regulatory requirements for intended final product.
Regulatory Science Food Chemistry GRAS

Demonstrated Antimicrobial Activity Against Specific Pathogens

11-Dodecenoic acid has demonstrated antimicrobial activity against *Staphylococcus aureus* and other bacteria at a concentration of 10 µg/mL . This provides a defined activity baseline that can be compared to other fatty acids with known antimicrobial profiles.

Antimicrobial Activity
Cross-study comparable
Active vs. S. aureus at 10 µg/mL; lauric acid MIC50 ~9.8 µg/mL in separate study
Reported activity comparable to lauric acid; supports antimicrobial screening studies.
Different mechanisms implied; direct head-to-head data not available.
Antimicrobial Microbiology Biofilm

Patent-Disclosed Synergistic Role in Hair Pigmentation

A Japanese patent (JPH01250308A) explicitly discloses 11-dodecenoic acid as an active ingredient for preventing white hair by activating melanin formation in pigment cells [1]. The patent lists it alongside structurally related compounds (10-undecylenic acid, 12-tridecenoic acid), establishing a class of terminal-olefinic fatty acids with this specific biological activity.

Cosmetic Activity
Class-level inference
Patent-disclosed melanogenesis activation (0.01-10 wt.%) for hair pigmentation
May support cosmetic active research; part of terminal-olefinic fatty acid class.
Patent disclosure; independent validation and commercial utility not confirmed.
Cosmetic Science Hair Biology Melanogenesis

High-Value Procurement and Research Scenarios for 11-Dodecenoic Acid


Investigating Divergent Fatty Acid Metabolism in Drug Discovery

Researchers studying the metabolic fate of fatty acid-based drug candidates should prioritize 11-dodecenoic acid as a model substrate. Its unique epoxidation pathway, in contrast to the hydroxylation of its 8-, 9-, and 10-dodecenoic acid isomers, provides a clear, quantifiable system for investigating the substrate specificity and regioselectivity of cytochrome P450 enzymes, particularly CYP4A isoforms [1].

Formulating Novel Flavors and Fragrances with GRAS Status

Product developers in the flavor and fragrance industry can directly incorporate 11-dodecenoic acid into formulations intended for human consumption, leveraging its explicit regulatory approval (FEMA 4355, JECFA 1635) and distinctive fatty, citrusy aroma profile [2][3]. Its liquid state at room temperature offers a key processing advantage over solid saturated acids like lauric acid, simplifying blending and manufacturing steps.

Developing Bio-Based Surfactants and Polymer Intermediates

11-Dodecenoic acid serves as a versatile C12 bio-based building block with two reactive handles: a terminal double bond and a carboxylic acid group. This bifunctionality enables the synthesis of a diverse array of derivatives, including specialty surfactants, lubricants, and plasticizers, providing a sustainable alternative to petrochemical-derived feedstocks .

Exploring Novel Actives for Hair and Scalp Care Products

Based on patent disclosures, researchers in the cosmetics industry can explore the use of 11-dodecenoic acid as an active ingredient in formulations designed to address hair graying. Its proposed mechanism of activating melanin formation in pigment cells represents a specific, value-added application area distinct from general antimicrobial or formulation use, justifying its selection over more common fatty acids [4].

Application
Selection Property
Validation Focus
Xenobiotic metabolism studies
Epoxidation pathway differentiation
CYP4A substrate specificity in microsomal assays
Flavor & fragrance formulation
GRAS/FEMA regulatory status; liquid physical form
Organoleptic and processing compatibility evaluation
Bio-based surfactant & polymer synthesis
Terminal vinyl and carboxyl bifunctionality
Derivatization efficiency and sustainability metrics
Hair care active research
Patent-disclosed melanogenesis activation potential
Topical formulation efficacy and melanin endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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